molecular formula C11H14N2S B11098279 N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11098279
M. Wt: 206.31 g/mol
InChI Key: QPVRSAMBGOVYJE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethylaniline with a thioamide precursor under specific conditions. One common method includes the use of chloroacetone as a reactant in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. Compared to other thiazole derivatives, it has shown promising activity against multidrug-resistant pathogens, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-8-3-4-9(2)10(7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

QPVRSAMBGOVYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NCCS2

Origin of Product

United States

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